molecular formula C7H14OSi B14375336 (4,5-Dihydrofuran-3-yl)(trimethyl)silane CAS No. 90633-09-3

(4,5-Dihydrofuran-3-yl)(trimethyl)silane

Cat. No.: B14375336
CAS No.: 90633-09-3
M. Wt: 142.27 g/mol
InChI Key: ZOAOKKAWASAORM-UHFFFAOYSA-N
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Description

(4,5-Dihydrofuran-3-yl)(trimethyl)silane is a chemical compound that features a dihydrofuran ring attached to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydrofuran-3-yl)(trimethyl)silane typically involves the reaction of dihydrofuran derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4,5-Dihydrofuran-3-yl)(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The dihydrofuran ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce saturated silane compounds.

Scientific Research Applications

(4,5-Dihydrofuran-3-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (4,5-Dihydrofuran-3-yl)(trimethyl)silane exerts its effects involves the reactivity of the dihydrofuran ring and the trimethylsilyl group. The dihydrofuran ring can participate in various chemical reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the introduction of other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • (4,5-Dihydrofuran-2-yl)(methyl)diphenylsilane
  • Tris(4,5-dihydrofuran-2-yl)methylsilane
  • Tris(4,5-dihydrofuran-2-yl)phenylsilane

Comparison: (4,5-Dihydrofuran-3-yl)(trimethyl)silane is unique due to the specific positioning of the trimethylsilyl group and the dihydrofuran ring. This structural arrangement imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and facilitate certain reactions that may not be as efficient with other similar compounds.

Properties

CAS No.

90633-09-3

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

2,3-dihydrofuran-4-yl(trimethyl)silane

InChI

InChI=1S/C7H14OSi/c1-9(2,3)7-4-5-8-6-7/h6H,4-5H2,1-3H3

InChI Key

ZOAOKKAWASAORM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=COCC1

Origin of Product

United States

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